molecular formula C10H11ClO4 B14612116 2,3,6-Trimethoxybenzoyl chloride CAS No. 58093-61-1

2,3,6-Trimethoxybenzoyl chloride

Cat. No.: B14612116
CAS No.: 58093-61-1
M. Wt: 230.64 g/mol
InChI Key: APWPWWUFIJNGGL-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoyl chloride, where three methoxy groups are substituted at the 2, 3, and 6 positions of the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trimethoxybenzoyl chloride can be synthesized through the reaction of 2,3,6-trimethoxybenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The purity of the final product is ensured through distillation and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcoholysis: Reaction with alcohols in the presence of a base like pyridine to form esters.

    Hydrolysis: Reaction with water to form the corresponding carboxylic acid.

    Aminolysis: Reaction with amines to form amides.

Major Products Formed:

    Esters: Formed through reaction with alcohols.

    Amides: Formed through reaction with amines.

    Carboxylic Acids: Formed through hydrolysis.

Scientific Research Applications

2,3,6-Trimethoxybenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,3,6-trimethoxybenzoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the chlorine atom, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then eliminates the chloride ion to form the final product .

Comparison with Similar Compounds

Uniqueness: 2,3,6-Trimethoxybenzoyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The position of the methoxy groups can affect the electron density on the benzene ring and the overall stability of the compound.

Properties

IUPAC Name

2,3,6-trimethoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWPWWUFIJNGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561285
Record name 2,3,6-Trimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58093-61-1
Record name 2,3,6-Trimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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